3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
3-Oxa-1-azabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
The synthesis of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione typically involves the conversion of 4-iodomethylazetidin-2-one through sequential treatment with glyoxylic acid esters and sodium hydride . This method allows for the formation of the desired bicyclic structure with high specificity. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can undergo substitution reactions where different functional groups replace existing ones, leading to a variety of derivatives. Common reagents used in these reactions include glyoxylic acid esters, sodium hydride, and other specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Industry: Used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione can be compared with other similar compounds such as:
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another bicyclic compound with a different ring structure.
Cyclobutane-1,2-dicarboxylic acid: A simpler bicyclic compound used in various chemical applications.
Azaspiro[3.3]heptanes: Compounds with similar spirocyclic structures but different functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
369596-63-4 |
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Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3-oxa-1-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C5H5NO3/c7-4-3-1-2-6(3)5(8)9-4/h3H,1-2H2 |
InChI Key |
XPYOEDHOQKQPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1C(=O)OC2=O |
Origin of Product |
United States |
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